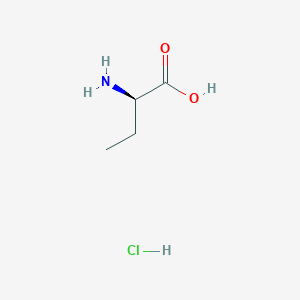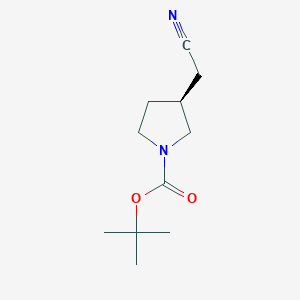![molecular formula C13H17N3 B1453433 [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine CAS No. 1177360-17-6](/img/structure/B1453433.png)
[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . This results in the formation of N-acyl derivative of pyrrole .
Molecular Structure Analysis
The molecular structure of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,285, 3,195 (NH/NH2), 1,655 (amide C=O) cm−1 . The 1H NMR spectrum shows signals at 1.95 (s, 6H, pyrrole methyls), 4.51 (s, 2H, NH2), 5.80 (s, 2H, pyrrole-C3 and C4–H), among others .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine” can be inferred from its spectroscopic data. For instance, the melting point is 170–172 °C . The compound also shows characteristic IR and NMR signals, as mentioned above .
Aplicaciones Científicas De Investigación
Antibacterial Activity
A study has shown that a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity . Some of the synthesized compounds showed strong antibacterial properties .
Antitubercular Activity
The same series of compounds also demonstrated antitubercular properties . This suggests that these compounds could potentially be used in the treatment of tuberculosis .
Inhibition of Enoyl ACP Reductase
Enoyl ACP reductase is an enzyme involved in the synthesis of fatty acids. Some of the synthesized compounds underwent further testing for in vitro inhibition of this enzyme . The majority of the synthesized molecules exhibited appreciable action against this enzyme .
Inhibition of DHFR Enzymes
Dihydrofolate reductase (DHFR) is an enzyme that plays a key role in the synthesis of nucleotides and thus, DNA. Some of the synthesized compounds were also tested for their ability to inhibit this enzyme . The majority of the synthesized molecules exhibited appreciable action against DHFR enzymes .
Molecular Docking Studies
In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Enhancement of Cell-Specific Productivity
Another study demonstrated that 2,5-dimethylpyrrole enhanced the cell-specific productivity . This suggests that it could potentially be used in biotechnological applications to increase the productivity of certain cell types .
These are just a few of the many potential applications of “[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine”. It’s clear that this compound and its derivatives have a wide range of potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
Propiedades
IUPAC Name |
[2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-7-12(8-14)11(2)16(10)9-13-5-3-4-6-15-13/h3-7H,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBJUCVBOMEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=N2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)



